Fedratinib
Overview
Description
Fedratinib is a small molecule inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. It is marketed under the brand name Inrebic. This compound functions as a selective inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways involved in the production and growth of blood cells .
Mechanism of Action
Target of Action
Fedratinib primarily targets Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 . JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis . These kinases play a crucial role in the signaling pathways that control cell division and apoptosis .
Mode of Action
This compound inhibits JAK2 by binding with high affinity to the substrate-binding site and with low affinity to the ATP-binding site . This inhibition of JAK2 prevents the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which in turn prevents cell division and induces apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound blocks the downstream signaling of this pathway, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound has been shown to inhibit the interferon signaling pathway .
Pharmacokinetics
This compound is rapidly absorbed, reaching maximum plasma concentration approximately 3 hours post-dose . It has been shown to reach steady state within 15 days, with a mean accumulation ratio in the range of 3- to 4-fold . The pharmacokinetic parameters of this compound are minimally affected by food intake .
Result of Action
The molecular effects of this compound include the inhibition of JAK2, which leads to the prevention of cell division and induction of apoptosis . At the cellular level, this compound has been shown to inhibit fibroblast-to-myofibroblast transitions . In mouse models of V617F-driven myeloproliferative disease, this compound blocked phosphorylation of STAT5, increased survival, and improved disease features, including reduction of white blood cell counts, hematocrit, splenomegaly, and fibrosis .
Action Environment
The efficacy of this compound can be influenced by resistance to other treatments. For example, this compound has been shown to overcome resistance to Ruxolitinib, another JAK inhibitor . Environmental factors such as the presence of certain mutations can also influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
Fedratinib interacts with the enzyme JAK2 and inhibits its activity . This interaction is competitive, meaning that this compound competes with the natural substrate of JAK2 for binding . The inhibition of JAK2 by this compound leads to a decrease in the phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5 .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits cell division and induces apoptosis . Patients taking this compound may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of JAK2, which in turn inhibits the phosphorylation of STAT3 and STAT5 . This prevents cell division and induces apoptosis .
Temporal Effects in Laboratory Settings
In the phase 2 JAKARTA2 trial, this compound 400 mg once daily improved spleen volume and myelofibrosis symptom burden in patients with myelofibrosis resistant/intolerant to prior treatment . Long-term data are lacking due to early termination .
Dosage Effects in Animal Models
In mouse models of hemophagocytic lymphohistiocytosis, this compound, at clinically-relevant doses, was well-tolerated and suppressed IFN-γ–mediated STAT1 phosphorylation . The effects of this compound varied with different dosages .
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 (CYP) enzyme CYP3A and secondarily by CYP2C19 . It also shows complex auto-inhibition, time-dependent inhibition, or mixed inhibition/induction of CYP enzymes including CYP3A .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is taken orally and is distributed within the body to exert its effects .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with JAK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fedratinib is synthesized through a multi-step process involving several key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure that the final product meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Fedratinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Scientific Research Applications
Fedratinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of JAK2 inhibitors and their interactions with other molecules.
Biology: Employed in research to understand the role of JAK2 in cellular signaling pathways and its impact on cell proliferation and apoptosis.
Medicine: Investigated for its therapeutic potential in treating various myeloproliferative disorders and other cancers.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myelofibrosis. Unlike fedratinib, ruxolitinib also inhibits JAK1.
Pacritinib: A JAK2 and FLT3 inhibitor used in the treatment of myelofibrosis, particularly in patients with low platelet counts.
Uniqueness of this compound
This compound is unique in its selectivity for JAK2 over other JAK family members, which may result in a different side effect profile compared to other JAK inhibitors. Additionally, this compound has shown efficacy in patients who are resistant or intolerant to ruxolitinib, making it a valuable option for second-line therapy .
Properties
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXLOJCABQBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239483 | |
Record name | Fedratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4µg/mL | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis. | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
936091-26-8 | |
Record name | Fedratinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936091-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fedratinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936091268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fedratinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fedratinib | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FEDRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L1XP550I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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